molecular formula C14H13NO B1324192 2-(2,6-Dimethylbenzoyl)pyridine CAS No. 898780-51-3

2-(2,6-Dimethylbenzoyl)pyridine

Cat. No. B1324192
CAS RN: 898780-51-3
M. Wt: 211.26 g/mol
InChI Key: DDPYTYVJXIMTST-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H13NO . It has a molecular weight of 211.26 g/mol.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom in the molecule .

Scientific Research Applications

Coordination Chemistry and Ligand Synthesis

2-(2,6-Dimethylbenzoyl)pyridine derivatives are used in coordination chemistry, particularly in synthesizing and studying various ligands. These ligands have been employed in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Supramolecular Chemistry

In supramolecular chemistry, 2,6-bis(trimethyltin)pyridine derivatives, a related compound, have been synthesized for Stille-type coupling procedures to create complex structures like 2,2‘-bipyridines and terpyridine analogues (Schubert & Eschbaumer, 1999).

Biochemical Sensing and Catalysis

Compounds related to this compound have been used as chemosensors, particularly for detecting fluoride ions, indicating their potential application in biochemical sensing (Chetia & Iyer, 2008). Furthermore, their derivatives are used in catalysis, as seen in recent developments involving multi-functional spin-crossover switches and emissive f-element podand centers in biomedical sensors (Halcrow, 2014).

Organic Light-Emitting Diodes (OLEDs)

Alkyl-substituted carbazole/pyridine hybrid materials derived from these compounds have been investigated for their use in efficient blue- and green-emitting phosphorescent OLEDs (Tang et al., 2021).

Polymer Synthesis

In the field of polymer science, novel polyimides derived from pyridine-containing aromatic dianhydride monomers, related to this compound, have been synthesized. These polyimides exhibit excellent thermal stability and mechanical properties, making them suitable for various industrial applications (Wang et al., 2006).

Metal Complex Synthesis

This compound derivatives are used in synthesizing metal complexes with potential applications in ethylene polymerization and other catalytic processes (Hurtado et al., 2009).

properties

IUPAC Name

(2,6-dimethylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPYTYVJXIMTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642029
Record name (2,6-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898780-51-3
Record name (2,6-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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